Diethyl {5-[(4-fluorobenzyl)amino]-2-phenyl-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that features a phosphonate group attached to an oxazole ring
Preparation Methods
The synthesis of DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazole ring followed by the introduction of the phosphonate group. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique structural features.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting or modifying their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar compounds include other phosphonate-containing oxazoles and related heterocyclic compounds. Compared to these, DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to the presence of the 4-fluorophenyl group, which can enhance its binding affinity and specificity for certain molecular targets. Other similar compounds include:
- DIETHYL (4-VINYLPHENYL)PHOSPHONATE
- DIETHYL ((5-(3-FLUOROPHENYL)PYRIDIN-2-YL)METHYL)PHOSPHONATE .
This detailed article provides a comprehensive overview of DIETHYL (5-{[(4-FLUOROPHENYL)METHYL]AMINO}-2-PHENYL-1,3-OXAZOL-4-YL)PHOSPHONATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H22FN2O4P |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-phenyl-1,3-oxazol-5-amine |
InChI |
InChI=1S/C20H22FN2O4P/c1-3-25-28(24,26-4-2)20-19(22-14-15-10-12-17(21)13-11-15)27-18(23-20)16-8-6-5-7-9-16/h5-13,22H,3-4,14H2,1-2H3 |
InChI Key |
KGQIPSDEKPBOQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=C(C=C3)F)OCC |
Origin of Product |
United States |
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